(4-Chloro-1-methyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol
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Overview
Description
(4-Chloro-1-methyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol is a chemical compound with the molecular formula C₈H₉ClN₄O and a molecular weight of 212.64 g/mol . This compound is characterized by the presence of two pyrazole rings, one of which is substituted with a chlorine atom and a methyl group, while the other is attached to a methanol group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-1-methyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol typically involves the reaction of 4-chloro-1-methyl-1H-pyrazole with 1H-pyrazole-4-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-1-methyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃), thiols (RSH), or alkyl halides (R-X) are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
(4-Chloro-1-methyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of (4-Chloro-1-methyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
(4-Chloro-1-methyl-1H-pyrazol-5-yl)methanol: Similar structure but lacks the second pyrazole ring.
(4-Chloro-1-methyl-1H-pyrazol-5-yl)(1H-pyrazol-3-yl)methanol: Similar structure with a different substitution pattern on the pyrazole rings.
Uniqueness
(4-Chloro-1-methyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol is unique due to the presence of two pyrazole rings, which can confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H9ClN4O |
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Molecular Weight |
212.63 g/mol |
IUPAC Name |
(4-chloro-2-methylpyrazol-3-yl)-(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C8H9ClN4O/c1-13-7(6(9)4-12-13)8(14)5-2-10-11-3-5/h2-4,8,14H,1H3,(H,10,11) |
InChI Key |
AGAVBNZJLAVLHO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(C2=CNN=C2)O |
Origin of Product |
United States |
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